molecular formula C12H15NO2 B11768637 3-(6-tert-Butyl-3-pyridinyl)acrylic acid

3-(6-tert-Butyl-3-pyridinyl)acrylic acid

Cat. No.: B11768637
M. Wt: 205.25 g/mol
InChI Key: PSVWSZRSVYEQHH-FNORWQNLSA-N
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Description

3-(6-tert-Butyl-3-pyridinyl)acrylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a tert-butyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-tert-Butyl-3-pyridinyl)acrylic acid typically involves the reaction of 6-tert-butyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-tert-Butyl-3-pyridinyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-(6-tert-Butyl-3-pyridinyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-tert-Butyl-3-pyridinyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, while the pyridine ring can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)acrylic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    6-tert-Butyl-3-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an acrylic acid moiety.

    tert-Butyl acrylate: Lacks the pyridine ring, leading to different reactivity and applications.

Uniqueness

3-(6-tert-Butyl-3-pyridinyl)acrylic acid is unique due to the combination of the tert-butyl-substituted pyridine ring and the acrylic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-3-(6-tert-butylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H15NO2/c1-12(2,3)10-6-4-9(8-13-10)5-7-11(14)15/h4-8H,1-3H3,(H,14,15)/b7-5+

InChI Key

PSVWSZRSVYEQHH-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C1=NC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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